

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Palmitoyl-D-sphingomyelin-d9*

Cat. No.: *B12300016*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-palmitoyl-D-sphingomyelin (C16 sphingomyelin), a ubiquitous and critical component of mammalian cell membranes. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, C16 sphingomyelin, in various biological samples using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in biological systems, and detailed methodologies for its application in research.

Core Properties and Specifications

N-Palmitoyl-D-sphingomyelin-d9 is specifically designed for use in mass spectrometry-based lipidomics. The incorporation of nine deuterium atoms into the palmitoyl chain results in a distinct mass shift, allowing it to be differentiated from the endogenous C16 sphingomyelin while maintaining nearly identical chemical and physical properties.

Property	Value
Synonyms	Palmitoyl Sphingomyelin-d9, N-Palmitoyl-D-erythro-Sphingosylphosphorylcholine-d9, SM(d18:1/16:0-d9)[1]
Molecular Formula	C ₃₉ H ₇₀ D ₉ N ₂ O ₆ P[1]
Formula Weight	712.1 g/mol [1]
CAS Number	2415226-88-7[1]
Purity	≥99% deuterated forms (d ₁ -d ₉)[1]
Solubility	Ethanol: 10 mg/ml[1]

The Role of N-Palmitoyl-sphingomyelin in Cellular Function

N-palmitoyl-sphingomyelin, the non-deuterated analyte of interest, is a key player in maintaining the structural integrity of cell membranes and participates in critical signaling pathways.

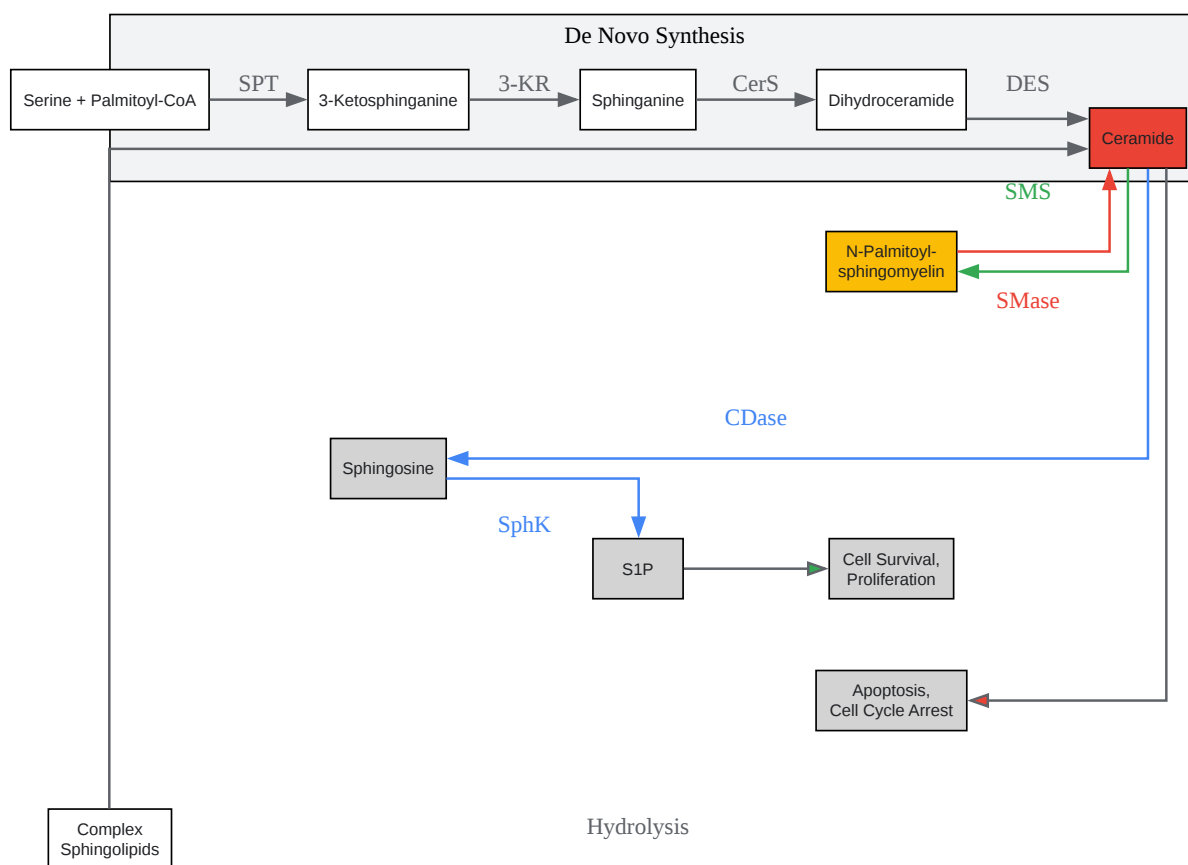
Membrane Structure and Lipid Rafts

Sphingomyelin, along with cholesterol, is a primary component of specialized membrane microdomains known as lipid rafts.[2][3] These rafts are ordered, tightly packed domains that serve as platforms for the organization of signaling proteins and receptors. The saturated palmitoyl chain of N-palmitoyl-sphingomyelin contributes to the tight packing and stability of these domains. The formation of lipid rafts is crucial for various cellular processes, including signal transduction, protein trafficking, and endocytosis.[4]

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl-sphingomyelin is a central molecule in the sphingomyelin-ceramide signaling pathway. In response to various cellular stresses and stimuli, the enzyme sphingomyelinase hydrolyzes sphingomyelin, cleaving the phosphocholine headgroup to generate ceramide.[5][6] Ceramide is a potent bioactive lipid that can trigger a cascade of downstream signaling events, influencing crucial cellular decisions such as proliferation, differentiation, and apoptosis.[5]

Conversely, ceramide can be converted to other bioactive sphingolipids, such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing biological effects.[5][7]



[Click to download full resolution via product page](#)

The Sphingomyelin-Ceramide Signaling Pathway.

Experimental Protocols

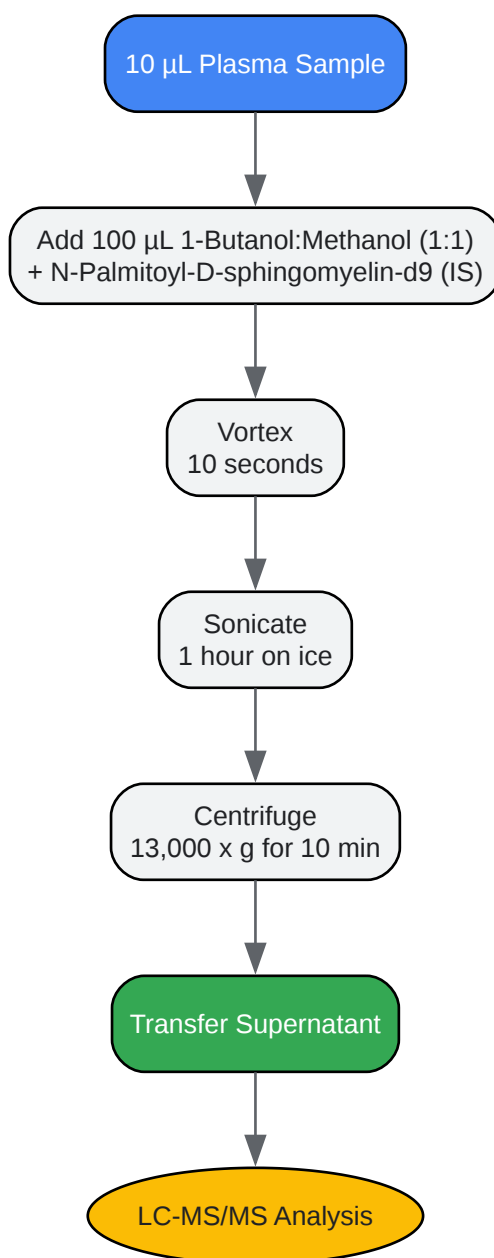
The primary application of **N-Palmitoyl-D-sphingomyelin-d9** is as an internal standard for the quantification of C16 sphingomyelin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

Accurate quantification begins with efficient extraction of lipids from the biological matrix. Several methods are effective, with the Folch and Bligh-Dyer methods being classics, and more recent single-phase extraction methods offering high-throughput advantages.

Single-Phase Extraction Protocol (Adapted from Alshehry et al.):[\[8\]](#)

- To 10 μL of plasma in a polypropylene tube, add 100 μL of a 1:1 (v/v) mixture of 1-butanol and methanol containing the internal standard, **N-Palmitoyl-D-sphingomyelin-d9**. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte in the sample.
- Vortex the mixture for 10 seconds.
- Sonicate the sample for 1 hour on ice.
- Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitated proteins.
- Carefully transfer the supernatant, which contains the extracted lipids, to a clean vial for LC-MS/MS analysis.



[Click to download full resolution via product page](#)

Workflow for single-phase lipid extraction.

LC-MS/MS Quantification of C16 Sphingomyelin

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipids as it provides good retention and peak shape for these polar lipids.[9][10][11][12]

Illustrative LC-MS/MS Parameters:

Parameter	Recommended Setting
LC Column	HILIC column (e.g., silica, amide, or diol stationary phase)[9][10]
Mobile Phase A	Water with 0.2% formic acid and 10 mM ammonium formate
Mobile Phase B	Acetonitrile with 0.2% formic acid
Gradient	Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage to elute polar compounds, then re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for C16 Sphingomyelin	m/z 703.6
Product Ion (Q3) for C16 Sphingomyelin	m/z 184.1 (phosphocholine headgroup)[13][14]
Precursor Ion (Q1) for N-Palmitoyl-D-sphingomyelin-d9	m/z 712.6
Product Ion (Q3) for N-Palmitoyl-D-sphingomyelin-d9	m/z 184.1 (phosphocholine headgroup)[13][14]
Collision Energy	To be optimized for the specific instrument, typically in the range of 20-40 eV.

Data Analysis:

The concentration of C16 sphingomyelin in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**N-Palmitoyl-D-sphingomyelin-d9**). This ratio is then compared to a standard curve generated by analyzing known concentrations of C16 sphingomyelin with a fixed concentration of the internal standard.

Summary

N-Palmitoyl-D-sphingomyelin-d9 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard enables the precise and accurate quantification of N-palmitoyl-sphingomyelin, a key lipid involved in membrane structure and cellular signaling. The methodologies outlined in this guide provide a robust framework for the application of this deuterated standard in a research setting, facilitating a deeper understanding of the roles of sphingolipids in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. rupress.org [rupress.org]
- 3. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. cusabio.com [cusabio.com]
- 6. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Single Phase Method for the Extraction of Plasma Lipids [mdpi.com]
- 9. Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic Interaction Chromatography - Columns | <https://www.separations.eu.tosohbioscience.com> [separations.eu.tosohbioscience.com]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- To cite this document: BenchChem. [N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12300016#what-is-n-palmitoyl-d-sphingomyelin-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com